2-Biphenylyl disulfide
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Overview
Description
2-Biphenylyl disulfide is an organic compound characterized by the presence of a disulfide bond between two biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Biphenylyl disulfide can be synthesized through several methods. One common approach involves the reaction of biphenyl thiol with an oxidizing agent. For instance, the reaction of biphenyl thiol with iodine in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the disulfide bond under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of oxidizing agents and reaction conditions is crucial to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl thiol.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
2-Biphenylyl disulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenylyl disulfide involves the formation and cleavage of disulfide bonds. This process is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The disulfide bond can undergo exchange reactions, which are essential in protein folding and stabilization . The molecular targets include thiol groups in proteins and enzymes, which can be modified through disulfide exchange reactions .
Comparison with Similar Compounds
Diphenyl disulfide: Similar in structure but lacks the biphenyl groups, making it less versatile in functionalization.
Dibenzothiophene: Contains a sulfur atom within a heterocyclic structure, offering different chemical properties and applications.
Biphenyl thiol: The reduced form of 2-Biphenylyl disulfide, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its disulfide bond provides stability and reactivity, which are valuable in various scientific and industrial applications.
Properties
CAS No. |
19813-97-9 |
---|---|
Molecular Formula |
C24H18S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI Key |
JKPTZWVDCSARTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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